Spectinabilin

概要

説明

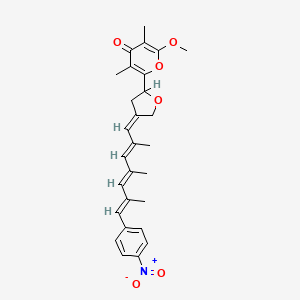

Spectinabilin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is an unusual chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. This compound has been reported to exhibit anti-HIV, antifungal, nematocidal, and antitumor activities .

準備方法

Synthetic Routes and Reaction Conditions: Spectinabilin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases (PKSs). The production of structural analogs by genetic engineering poses a major challenge. By deletion and insertion of PKS modules, researchers have been able to interconvert the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin .

Industrial Production Methods: The industrial production of neoaureothin involves the cultivation of Streptomyces orinoci under controlled conditions. The metabolic profile of the cultured strain is monitored to ensure the production of neoaureothin .

化学反応の分析

Types of Reactions: Spectinabilin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an androgen receptor antagonist that inhibits the binding of dihydrotestosterone to androgen receptors .

Common Reagents and Conditions: Common reagents used in the reactions involving neoaureothin include dihydrotestosterone and other androgen receptor ligands. The conditions typically involve controlled environments to ensure the stability of the compound .

Major Products: The major products formed from these reactions include inhibited androgen receptor complexes and reduced expression of prostate-specific antigen in LNCaP cells .

科学的研究の応用

Nematicidal Activity

Overview

Recent studies have identified spectinabilin as a potent nematicide, particularly effective against plant-parasitic nematodes such as Caenorhabditis elegans and Meloidogyne incognita. The compound's chemical formula is , and it has shown promising results in laboratory settings.

Key Findings

- Efficacy : this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL against C. elegans L1 larvae at 24 hours post-treatment. The locomotive ability of L4 worms was significantly impaired at a concentration of 40 μg/mL .

- Mechanism of Action : The compound acts on different molecular targets compared to existing nematicides like avermectin, suggesting a unique mechanism that could be exploited for developing new treatments .

Biological Control in Agriculture

Application in Crop Protection

this compound's nematicidal properties make it a candidate for biological control in agriculture. Its effectiveness at lower concentrations compared to traditional chemical nematicides like abamectin highlights its potential for sustainable farming practices.

Case Study: Pine Wilt Disease

A study indicated that this compound could effectively prevent pine wilt disease caused by nematodes, showcasing its agricultural application . This finding underscores the importance of exploring natural compounds as alternatives to synthetic pesticides.

Drug Discovery and Development

Antimicrobial and Cytotoxic Properties

this compound has been explored for its antimicrobial properties, with research indicating its potential in treating various infections. Additionally, derivatives of this compound have shown enhanced cytotoxic effects against cancer cells, making it a valuable lead compound in drug development .

Synthetic Biology Applications

Innovative approaches in synthetic biology have enabled the activation of silent biosynthetic pathways for this compound production. By refactoring the gene clusters responsible for its synthesis, researchers have successfully produced this compound in heterologous hosts, which could facilitate large-scale production for pharmaceutical applications .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nematicidal Activity | Effective against C. elegans and Meloidogyne incognita. | IC50 of 2.948 μg/mL; unique mechanism compared to other drugs. |

| Agricultural Use | Potential biological control agent for crop protection against nematodes. | Effective against pine wilt disease; lower concentrations than synthetic alternatives. |

| Drug Discovery | Antimicrobial and cytotoxic properties; potential lead compound for cancer treatment. | Enhanced effects observed with derivatives; successful pathway activation for production. |

作用機序

Spectinabilin exerts its effects by interacting with androgen receptors, inhibiting the binding of dihydrotestosterone. This inhibition leads to a reduction in the expression of prostate-specific antigen in LNCaP cells. The compound’s distinctive structural features, including the spirotetronate motif and polyene chain, play a crucial role in its bioactivity .

類似化合物との比較

生物活性

Spectinabilin is a polyketide compound produced by Streptomyces spectabilis and Streptomyces orinoci , notable for its diverse biological activities, including antiviral, antimalarial, and recently identified nematicidal properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula . The compound is characterized as a nitrophenyl-substituted polyketide, which contributes to its unique biological activities. The structural analysis has been performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .

1. Antiviral and Antimalarial Activities

This compound exhibits significant antiviral and antimalarial effects. Research indicates that it can inhibit the replication of certain viruses and parasites, making it a candidate for further investigation in therapeutic settings. The specific mechanisms by which this compound exerts these effects are still under exploration but may involve interference with viral replication processes or metabolic pathways in parasites .

2. Nematicidal Activity

Recent studies have highlighted this compound's nematicidal properties, particularly against the model organism Caenorhabditis elegans and the southern root-knot nematode Meloidogyne incognita .

- Efficacy : this compound demonstrated a half-maximal inhibitory concentration (IC50) of against C. elegans L1 larvae after 24 hours of exposure .

- Mechanism of Action : Unlike traditional nematicides that often target specific pathways (e.g., acetylcholinesterase inhibition), this compound appears to act through distinct targets, as it effectively kills various mutants of known drug target genes without exhibiting cross-resistance to existing nematicides .

Case Study 1: Antiviral Activity

In a controlled study, this compound was tested against several viral strains. The results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent.

Case Study 2: Nematicidal Effects

A comprehensive study evaluated the impact of this compound on C. elegans motility and survival rates. Results showed that at concentrations above , there was a marked decrease in locomotion, leading to over 60% mortality in treated populations within 24 hours .

Research Findings Summary

| Activity Type | Model Organism | IC50 Value | Observations |

|---|---|---|---|

| Antiviral | Various Viral Strains | Not Specified | Significant reduction in viral replication |

| Antimalarial | Plasmodium spp. | Not Specified | Inhibition of parasite growth |

| Nematicidal | C. elegans | Reduced motility; high mortality rate | |

| Meloidogyne incognita | Not Specified | Effective lethality observed |

特性

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MNOZRKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043872 | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | Spectinabilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinabilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neoaureothin and where is it found?

A1: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily produced by the bacterium Streptomyces orinoci [, , ]. It belongs to a family of structurally related compounds that includes aureothin and luteoreticulin, all produced by various Streptomyces species, suggesting a shared evolutionary history [].

Q2: How is neoaureothin biosynthesized?

A2: Neoaureothin biosynthesis involves an unusual non-colinear assembly line orchestrated by type I polyketide synthases (PKSs) [, ]. This process utilizes p-nitrobenzoate and malonyl-CoA as building blocks, which are incorporated into the growing polyketide chain by iterative cycles of PKS modules [, ]. Notably, the first module in the neoaureothin pathway, NorA, exhibits an iterative function, confirmed through cross-complementation experiments [].

Q3: Can the neoaureothin biosynthetic pathway be engineered for increased production or to generate novel derivatives?

A3: Yes, research has demonstrated the feasibility of manipulating the neoaureothin biosynthetic pathway. For instance, quorum sensing-based metabolic engineering has been successfully employed to enhance the precursor supply in Streptomyces coelicolor, leading to a 4-fold increase in neoaureothin production []. Furthermore, rational genetic recombination and domain exchanges have enabled the transformation of the aureothin PKS system into a luteoreticulin assembly line, showcasing the potential for generating novel polyketide derivatives [].

Q4: What is unique about the enzymatic steps involved in aureothin and neoaureothin biosynthesis?

A4: Both aureothin and neoaureothin share a unique enzymatic step crucial for their final structure. This step involves the cytochrome P450 monooxygenase AurH, which catalyzes the formation of a tetrahydrofuryl moiety within their structures []. This sequential asymmetric heterocyclization, achieved by a single enzyme both in vivo and in vitro, represents a novel mechanism in polyketide biosynthesis [].

Q5: What is the relationship between aureothin, neoaureothin and luteoreticulin in terms of their biosynthetic pathways?

A5: Aureothin, neoaureothin, and luteoreticulin, while structurally similar, are synthesized by distinct but evolutionarily related PKS systems. This interconnectedness allows for the rational design of hybrid PKS systems, as demonstrated by the successful transformation of the aureothin pathway into a luteoreticulin assembly line []. This highlights the potential for generating diverse polyketide structures through combinatorial biosynthesis.

Q6: Are there any analytical techniques specific to the study of neoaureothin?

A6: While specific analytical methods for neoaureothin characterization haven't been explicitly detailed in the provided abstracts, techniques like LC-MS are commonly employed to monitor biotransformations and identify intermediates in polyketide biosynthesis, as exemplified in studies involving aureothin []. Structural elucidation likely involves techniques such as NMR and high-resolution mass spectrometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。